Tyrosyl-prolyl-glycyl-glycine
Description
Structure
3D Structure
Properties
CAS No. |
85563-30-0 |
|---|---|
Molecular Formula |
C18H24N4O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H24N4O6/c19-13(8-11-3-5-12(23)6-4-11)18(28)22-7-1-2-14(22)17(27)21-9-15(24)20-10-16(25)26/h3-6,13-14,23H,1-2,7-10,19H2,(H,20,24)(H,21,27)(H,25,26)/t13-,14-/m0/s1 |
InChI Key |
UKPGFKQVRITNFM-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Contextualization of Tetrapeptides Within Complex Biological Systems
Tetrapeptides, as oligopeptides consisting of four amino acid residues, represent a significant class of molecules in biological systems. wikipedia.orgclinisciences.com They are notable for their pharmacological activity, often exhibiting high affinity and specificity for a range of receptors involved in protein-protein signaling. wikipedia.org This makes them valuable subjects of study for potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties. clinisciences.com
The sequence of amino acids in a tetrapeptide dictates its unique properties and functions. clinisciences.com With twenty standard amino acids, the number of potential tetrapeptide sequences is vast. clinisciences.com These peptides can exist in both linear and cyclic forms. Cyclic tetrapeptides are of particular interest as they can mimic the reverse turns often found on the surface of proteins, which are frequently targets for drug design. wikipedia.org
Numerous tetrapeptides have been identified with specific biological roles. For instance, Tuftsin (Thr-Lys-Pro-Arg) is involved in immune system function, while Rigin (Gly-Gln-Pro-Arg) has similar functions. wikipedia.org Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) demonstrate high affinity for the μ-opioid receptor. wikipedia.org These examples highlight the diverse and crucial roles that tetrapeptides play in biological processes.
Foundational Significance of Individual Amino Acid Residues: Tyrosine, Proline, and Glycine in Peptide Structural and Functional Design
Strategies for Solid-Phase Peptide Synthesis of this compound
Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides like this compound. chempep.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The general process begins with the attachment of the C-terminal amino acid, in this case, glycine, to the resin. peptide.com The synthesis then proceeds by cycles of deprotection of the N-terminal protecting group and coupling of the next N-protected amino acid until the desired sequence is assembled. peptide.com
The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely employed in SPPS. peptide.comasianpubs.org In this approach, the Nα-amino group of the amino acids is protected by the base-labile Fmoc group, while the reactive side chains of amino acids like tyrosine are protected by acid-labile groups such as tert-butyl (tBu). asianpubs.orgmdpi.com
A typical Fmoc-SPPS protocol for this compound would involve the following steps:
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride (2-Cl-Trt) resin, is chosen. beilstein-journals.org The first amino acid, Fmoc-Gly-OH, is attached to the resin.
Chain Elongation:
Deprotection: The Fmoc group of the resin-bound glycine is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.commdpi.com
Coupling: The next amino acid, Fmoc-Gly-OH, is activated and coupled to the deprotected amino group of the resin-bound glycine. This is followed by the coupling of Fmoc-Pro-OH and finally Fmoc-Tyr(tBu)-OH in subsequent cycles. A patent for the synthesis of Bivalirudin, a peptide containing a poly-glycine sequence, describes the use of a pre-activated Fmoc-Gly-Gly-OH dipeptide to improve coupling efficiency and minimize side reactions during the assembly of the Gly-Gly-Gly-Gly segment. mdpi.com This strategy could be adapted for the Gly-Gly portion of the target peptide.
Activation: Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of an additive like N-hydroxybenzotriazole (HOBt). mdpi.com
Cleavage and Deprotection: Once the tetrapeptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting group (tBu on tyrosine) is simultaneously removed. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. asianpubs.org
Purification: The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com
The synthesis of peptides containing proline can sometimes present challenges due to the unique cyclic structure of this amino acid. However, the synthesis of a tripeptide building block, Fmoc-Pro-Pro-Gly-OH, has been reported with a high yield (90%), indicating that the coupling of proline in this context is efficient. nih.gov Furthermore, a patent describing the synthesis of a peptide containing a Tyr-Gly-Gly sequence utilizes standard Fmoc chemistry, suggesting no major difficulties are expected for this part of the sequence. mdpi.com
Table 1: Key Reagents in Fmoc-SPPS of this compound
| Reagent/Component | Function |
| 2-Chlorotrityl chloride resin | Solid support for peptide assembly |
| Fmoc-Gly-OH | C-terminal amino acid and second amino acid |
| Fmoc-Pro-OH | Third amino acid in the sequence |
| Fmoc-Tyr(tBu)-OH | N-terminal amino acid with side-chain protection |
| Piperidine | Reagent for Fmoc group removal (deprotection) |
| DIC/HOBt or TBTU/HOBt | Coupling reagents for peptide bond formation |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin and side-chain deprotection |
| Dimethylformamide (DMF) | Solvent for coupling and deprotection steps |
Approaches to Solution-Phase Peptide Synthesis for Related Tyrosine- and Glycine-Containing Peptides
Solution-phase peptide synthesis (SPPS) offers an alternative to solid-phase methods and is particularly suitable for the large-scale production of shorter peptides or peptide fragments. This approach involves carrying out the coupling and deprotection reactions in a homogeneous solution, with the purification of intermediates after each step.
The synthesis of constituent di- and tri-peptides of this compound has been described using solution-phase techniques. For instance, the synthesis of a protected Boc-Gly-Tyr-OMe dipeptide has been reported as part of the synthesis of a larger heptapeptide. asianpubs.org This was achieved by coupling the respective Boc-protected amino acid with the amino acid methyl ester hydrochloride using diisopropylcarbodiimide (DIPC) as the coupling agent and N-methylmorpholine (NMM) as a base. asianpubs.org
A detailed methodology for the solution-phase synthesis of the tripeptide Fmoc-Pro-Pro-Gly-OH has also been established. nih.gov This chromatography-free method utilizes isobutyl chloroformate for carboxyl group activation and N-methyl morpholine (B109124) as a base, with the product being isolated through extraction and trituration. nih.gov A similar strategy could be employed for the synthesis of the Pro-Gly-Gly fragment. A PhD thesis also details the synthesis of Pro-Gly-Gly-OEt, where a protected proline was coupled with glycyl-glycine ethyl ester. nih.gov
A recent study on the synthesis of Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu) demonstrated a [2 + 2 + 1] fragment condensation strategy in solution, where the dipeptide Z-Gly-Gly was coupled with H-Phe-Leu-OtBu. rsc.org This highlights the feasibility of preparing and coupling the Gly-Gly dipeptide fragment in solution.
Table 2: Examples of Solution-Phase Synthesis of Related Peptide Fragments
| Peptide Fragment | Synthetic Strategy | Key Reagents | Reported Yield | Reference |
| Boc-Gly-Tyr-OMe | Dipeptide coupling | DIPC, NMM | Not specified for fragment | asianpubs.org |
| Fmoc-Pro-Pro-Gly-OH | Stepwise coupling | Isobutyl chloroformate, NMM | 90% | nih.gov |
| Z-Gly-Gly | Dipeptide coupling | T3P® | Not specified for fragment | rsc.org |
| Pro-Gly-Gly-OEt | Fragment condensation | Not specified | Moderate overall yield | nih.gov |
Enzymatic Synthesis Routes for Tyrosine- and Glycine-Containing Peptides
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild conditions and minimizing the need for extensive protecting group strategies. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under kinetically or thermodynamically controlled conditions.
Several enzymes have shown utility in synthesizing peptide bonds involving tyrosine and glycine residues:
Papain: This cysteine protease has been used for the synthesis of various dipeptides. mdpi.comnih.gov Papain shows a preference for hydrophobic amino acids, like tyrosine, at the P2 position. mdpi.com It has also been successfully used to synthesize poly(L-tyrosine) from L-tyrosine ethyl ester hydrochloride. mdpi.com Furthermore, papain can catalyze the formation of peptide bonds using free amino acids as nucleophiles, which could be advantageous for synthesizing simple dipeptides like Gly-Gly. nih.gov
Thermolysin: This metalloprotease is known to catalyze the condensation of N-substituted amino acids with a preference for a hydrophobic L-amino acid, such as tyrosine, as the donor of the carbonyl group. pnas.org The presence of another hydrophobic residue adjacent to the carbonyl-group donor can enhance the reaction rate. pnas.org Thermolysin has been used to synthesize a precursor of aspartame, which involves the formation of a peptide bond with an aspartic acid residue. nih.gov
Subtilisin: This serine protease from Bacillus species has been utilized for peptide synthesis in organic solvents. nih.gov Subtilisin Carlsberg, in particular, shows a restricted nucleophile specificity for glycine and hydrophilic amino acid residues in the P1' position. nih.gov This makes it a potential candidate for synthesizing peptide bonds where glycine is the N-terminal amino acid of the nucleophilic component, such as in the formation of a Pro-Gly or Tyr-Pro-Gly fragment.
Chemoenzymatic Pathways for Peptide Bond Formation
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. researchgate.net This approach typically involves the enzymatic ligation of chemically synthesized, protected peptide fragments. The use of enzymes circumvents the risk of racemization often associated with chemical fragment condensation.
The enzymes discussed in the previous section are all suitable for chemoenzymatic strategies. The kinetically controlled synthesis, where an activated ester of a peptide fragment is used as the acyl donor and another peptide fragment with a free amino group acts as the nucleophile, is a common chemoenzymatic approach. rsc.org
Papain: Papain-catalyzed synthesis has been performed using N-carboxybenzyl-Gly with an activating ester, resulting in high yields. mdpi.com This demonstrates its utility in coupling protected amino acids.
Subtilisin: Subtilisin has been used in a fragment condensation strategy in neat organic solvents with peptide fragments up to 10 amino acids long, bearing multiple side-chain protecting groups. mdpi.com An engineered version of subtilisin, known as subtiligase, has been designed specifically for enzymatic segment ligation. acs.org
Thermolysin: Thermolysin has been used to catalyze the synthesis of various protected di- and tripeptide esters, showcasing its applicability in coupling protected fragments. nih.gov
A potential chemoenzymatic route to this compound could involve the chemical synthesis of two dipeptide fragments, such as Boc-Tyr-Pro-OH and H-Gly-Gly-OEt, followed by their enzymatic coupling using an appropriate protease like subtilisin.
Optimization Protocols for Synthetic Yields and Purity of Oligopeptides
Optimizing the yield and purity of synthesized peptides is crucial, especially for therapeutic or research applications. Several strategies can be employed throughout the synthesis and purification process.
During Synthesis:
Solid-Phase Synthesis:
Resin Choice: The choice of resin can impact the final purity. For example, using a 2-chlorotrityl resin allows for the cleavage of the peptide with side-chain protection intact, which can be beneficial for subsequent fragment condensation in solution. chempep.com
Coupling Reagents: Using efficient coupling reagents like HATU, HCTU, or COMU can improve coupling efficiency and reduce the formation of by-products. nih.gov Additives such as HOBt can help minimize racemization. nih.gov
Difficult Couplings: For sequences known to be difficult, such as those prone to aggregation, special techniques like the use of pseudoproline dipeptides or depsipeptide units can be incorporated to disrupt secondary structure formation. luxembourg-bio.com Using elevated temperatures during coupling can also improve efficiency. dcu.ie
Dipeptide Building Blocks: The use of pre-formed dipeptide units, such as Fmoc-Gly-Gly-OH, can improve the synthesis of repetitive sequences and reduce the number of coupling and deprotection cycles, potentially leading to a purer final product. mdpi.com
Solution-Phase Synthesis:
Coupling Reagents: The choice of coupling reagent is critical. T3P® (cyclic propylphosphonic anhydride) has been shown to be a green and efficient coupling reagent for solution-phase synthesis, leading to high conversions and purities. rsc.org
Reaction Conditions: Optimizing parameters such as solvent, temperature, and reaction time is essential. For example, flow chemistry approaches are being developed to allow for better control over reaction conditions and potentially higher yields and purity. nih.gov
Post-Synthesis Purification:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful method for purifying peptides. bachem.com
Column and Solvents: The choice of stationary phase (e.g., C18 or C4), column length, and particle size can significantly impact resolution. biotage.comchromatographyonline.com Adjusting the mobile phase composition and gradient profile is the most common way to optimize separation. chromatographyonline.com
Peak Purity Analysis: Photodiode array (PDA) detectors are used to assess peak purity by comparing spectra across a single chromatographic peak. sepscience.com
Fraction Collection: Advanced fraction collection techniques can be used to separate the main product from closely eluting impurities, thereby maximizing both purity and yield. gilson.com
Table 3: Summary of Optimization Strategies
| Stage | Strategy | Benefit |
| Synthesis | Use of efficient coupling reagents (e.g., HATU, T3P®) | Higher yield, fewer side products |
| Incorporation of pseudoprolines/depsipeptides | Overcomes difficult sequences, reduces aggregation | |
| Use of dipeptide building blocks | Fewer reaction cycles, improved purity | |
| Optimization of reaction conditions (temperature, flow) | Increased reaction efficiency | |
| Purification | Optimization of HPLC parameters (column, gradient) | Improved resolution and separation |
| Use of advanced fraction collection | Maximizes purity and recovery | |
| Orthogonal purification methods | Higher final purity for complex mixtures |
Molecular Interactions and Enzymatic Degradation Profiles of Tyrosyl Prolyl Glycyl Glycine and Peptide Analogs
Principles of Peptide Interaction with Biological Systems
Peptides, including the tetrapeptide Tyrosyl-prolyl-glycyl-glycine, exert their biological effects through intricate interactions with various components of biological systems, primarily proteins such as receptors and enzymes. wikipedia.org These interactions are governed by the peptide's unique amino acid sequence, which dictates its three-dimensional structure and the spatial arrangement of its functional groups. scbt.com
The interaction between a peptide and its target protein is a highly specific molecular recognition process. mdpi.com For instance, many peptides function as ligands, binding to G protein-coupled receptors (GPCRs) to initiate intracellular signaling cascades. mdpi.comnih.gov This binding is not a simple lock-and-key mechanism but rather a dynamic process that can involve conformational changes in both the peptide and the receptor. nih.govresearchgate.net The affinity and specificity of this interaction are determined by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces between the amino acid residues of the peptide and the binding pocket of the receptor. mdpi.com
Structure-activity relationship (SAR) studies are crucial for understanding these interactions, revealing which amino acid residues in the peptide are critical for binding and biological activity. nih.govresearchgate.net For example, the aromatic ring of the N-terminal tyrosine in this compound could be a key determinant for receptor binding, a common feature in many bioactive peptides. nih.govresearchgate.net The interaction is not static; the dynamics of the peptide-receptor complex can influence the specificity of both ligand recognition and subsequent cellular responses. nih.gov It is now understood that a single receptor can be activated by multiple peptide ligands, and conversely, a single peptide can interact with multiple receptors, adding layers of complexity to peptide signaling. nih.gov
Beyond receptor binding, peptides also interact with enzymes. These interactions can lead to the peptide acting as a substrate, where it is catalytically modified, or as an inhibitor, where it blocks the enzyme's active site. researchgate.net The principles governing peptide-enzyme interactions are similar to those for receptors, relying on shape and chemical complementarity between the peptide and the enzyme's active site. researchgate.net
Enzymatic Hydrolysis and Cleavage Site Determinants
The in vivo stability and activity of peptides like this compound are significantly influenced by their susceptibility to enzymatic degradation. Various proteases and peptidases can hydrolyze the peptide bonds, leading to inactivation and clearance.
Enkephalinase, also known as neprilysin or neutral endopeptidase 24.11, is a key enzyme in the metabolism of certain neuropeptides. nih.govnih.gov It is a dipeptidyl carboxypeptidase that cleaves the Gly-Phe bond in enkephalins. nih.gov The tripeptide Tyr-Gly-Gly has been identified as an endogenous metabolite of enkephalins in the brain, with its formation being selectively attributed to the action of enkephalinase. nih.govnih.gov The levels of Tyr-Gly-Gly can reflect the release and subsequent breakdown of endogenous enkephalins. nih.gov Studies with enkephalinase inhibitors have shown a significant decrease in Tyr-Gly-Gly levels, confirming the enzyme's role in its production. nih.gov While direct studies on this compound are limited, the presence of the Tyr-Gly-like motif suggests potential interaction with enkephalinase, although the Proline residue would likely influence the cleavage specificity. The substrate specificity of enkephalinase is influenced by both the amino acid sequence and the conformation of the peptide substrate. bohrium.com
Studies on other proteases like thermitase, subtilisin BPN', and proteinase K have shown that the nature of the amino acids C-terminal to the scissile bond significantly affects the rate of hydrolysis. nih.gov Small amino acid residues like Alanine and Glycine (B1666218) are often favored at the P'1 position (the amino acid following the cleavage site), while bulky residues are hydrolyzed more slowly. nih.gov The presence of a proline at the P'1 position can even abolish hydrolysis by these enzymes. nih.gov
Chemical modifications, particularly glycosylation, can profoundly impact the enzymatic degradation of peptides. mdpi.com Glycosylation can either inhibit or promote degradation depending on the specific peptide, the type and position of the glycan, and the protease involved. mdpi.comscilit.com For instance, glycosylation can sterically hinder the access of proteases to the peptide backbone, thereby increasing the peptide's stability. chinesechemsoc.org Conversely, in some cases, glycosylation has been shown to enhance degradation by certain enzymes like chymotrypsin, possibly by strengthening the interaction between the glycopeptide and the enzyme. mdpi.comscilit.com
The size of the attached glycan can also be a crucial factor. Larger glycans may offer more extensive protection against proteolysis. chinesechemsoc.org Supramolecular glycosylation has even been explored as a strategy to accelerate the degradation of peptide aggregates by making them more accessible to proteases. acs.org
Table 1: Effect of Glycosylation on Peptide Degradation by Different Proteases This table is a generalized representation based on available literature and may not be specific to this compound.
| Protease | Effect of Glycosylation | Potential Mechanism | Reference |
| Most Serine-like Proteases | Inhibition | Steric hindrance, blocking protease access | mdpi.comscilit.com |
| Chymotrypsin | Promotion (with some glycans) | Enhanced hydrogen bonding and electrostatic interactions | mdpi.com |
| General Serum Proteases | Inhibition | Increased steric bulk and hydrophilicity | chinesechemsoc.org |
Prolyl Endopeptidase Activity and Substrate Specificity in Peptide Degradation
Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), are a unique class of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues. wikipedia.orgnih.govtandfonline.com This makes them particularly relevant for the degradation of proline-containing peptides like this compound. PEPs are involved in the maturation and degradation of various peptide hormones and neuropeptides. wikipedia.orgtandfonline.com
The activity of PEPs is generally restricted to smaller peptides, typically less than 30 amino acids long. wikipedia.orgnih.gov The substrate specificity of PEPs is stringent, with an absolute requirement for a proline residue at the P1 position (the amino acid N-terminal to the cleavage site). wikipedia.orgresearchgate.net The nature of the amino acids at other positions, particularly P1' and P2' (the first and second amino acids C-terminal to the cleavage site), also influences the cleavage efficiency. nih.gov Some PEPs show a bias against charged residues at the P1' and P2' positions. nih.gov Given its structure, this compound would be a potential substrate for a prolyl endopeptidase, with cleavage expected to occur after the proline residue, releasing Tyrosyl-proline and Glycyl-glycine.
Mechanisms of Radical Cation Formation and Dissociation in Prolyl-Glycyl-Glycine and Related Peptides
The study of peptide radical cations in the gas phase, often using mass spectrometry techniques, provides fundamental insights into peptide structure and reactivity. nih.gov Radical cations of peptides can be formed through processes like oxidative dissociation from metal complexes. nih.govresearchgate.netrsc.org
The presence of an aromatic amino acid, such as tyrosine, facilitates the formation of radical cations due to their low ionization energies and ability to delocalize charge and spin over the aromatic ring. nih.govresearchgate.net In peptides containing only aliphatic residues, the radical often localizes on the N-terminal α-carbon due to a stabilizing "captodative effect". plos.org
The dissociation of peptide radical cations is a complex process that can be either charge-driven or radical-initiated. nih.gov In peptides with a basic amino acid, the charge is often sequestered on the side chain, and the radical site initiates fragmentation. nih.gov The presence of a proline residue has a significant impact on the dissociation pathways. The "proline effect" can lead to a low incidence of electron capture dissociation at the N-Cα bond adjacent to proline. nih.gov Computational studies on Pro-Gly and Gly-Pro dipeptides have shown that the position of the proline residue dramatically influences the stability and fragmentation of the radical intermediate. nih.gov Fragmentation can involve competitive processes, including peptide backbone dissociation and opening of the proline pyrrolidine (B122466) ring. nih.gov These radical-driven fragmentations can be triggered by hydrogen atom transfers from various positions within the peptide. nih.gov
Self-Assembly Propensity of Glycyl-X-Glycyl Peptides
The self-assembly of short peptides into ordered nanostructures is a field of growing interest, with implications for materials science and biomedicine. The Glycyl-X-Glycyl (GXG) family of peptides, where X is a guest amino acid residue, provides a model system for studying the driving forces behind peptide self-assembly.
Research on a variety of GXG peptides has shown that the chemical nature of the central guest residue (X) plays a significant role in determining the propensity for self-assembly and the morphology of the resulting aggregates. gatech.edu The interactions driving the formation of these structures can include π–π stacking, hydrogen bonding, and hydrophobic interactions. gatech.edu
For instance, studies have shown that GXG peptides where X is an aromatic residue like Tyrosine (Y) can self-assemble. The conditions under which self-assembly occurs, such as pH and the presence of co-solvents like ethanol, are critical. gatech.edu The resulting structures are often crystalline fibrils. gatech.edu
Table 3: Self-Assembly of Selected Glycyl-X-Glycyl Peptides gatech.edu
| Peptide (Gly-X-Gly) | Guest Residue (X) | Observed Self-Assembly | Driving Interactions |
| GAG | Alanine | Forms fibrils in ethanol/water | Hydrogen bonding |
| GHG | Histidine | Forms hydrogels | pH-dependent interactions |
| GFG | Phenylalanine | Forms fibrils | π–π stacking |
| GYG | Tyrosine | Self-assembles | π–π stacking |
| GVG | Valine | No observed self-assembly | - |
| GPG | Proline | No observed self-assembly | - |
The ability of these short peptides to form extended, ordered structures highlights the intricate balance of non-covalent forces that govern molecular self-organization. gatech.edu Understanding these principles is essential for the rational design of novel peptide-based biomaterials.
An Examination of this compound Through Related Peptide Motifs
While direct research on the tetrapeptide this compound is limited, its biological significance can be inferred by examining the functions of its constituent and related peptide motifs. Peptides, short chains of amino acids, are fundamental to a vast array of physiological processes, acting as signaling molecules, hormones, and neurotransmitters. nih.gov Their specific sequence and structure dictate their function, making the study of smaller, related peptide fragments crucial for understanding the potential roles of larger molecules like this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for Tyrosyl Prolyl Glycyl Glycine
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like Tyrosyl-prolyl-glycyl-glycine in solution. By analyzing the chemical shifts of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can deduce information about the peptide's backbone dihedral angles and hydrogen bonding networks. acs.org
In studies of similar dipeptides such as glycyl-L-alanine and glycyl-glycine, both solution- and solid-state NMR have been employed to correlate differences in chemical shifts with conformational and hydrogen-bonding changes that occur upon solvation. acs.org For instance, the ¹H NMR spectrum of glycylglycine (B550881) reveals distinct signals for the α-protons at the N-terminus, which can be monitored to study reaction kinetics, such as those in photoreactions with sensitizers. researchgate.net While specific NMR data for this compound is not detailed in the provided results, the principles applied to smaller glycine-containing peptides are directly relevant. The analysis of ¹³C NMR spectra, as has been done for glycyl-glycyl-glycine, provides further structural detail by identifying the chemical environments of each carbon atom within the peptide backbone and side chains. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for Glycylglycine in D₂O
| Proton | Chemical Shift (ppm) |
|---|---|
| N-terminal α-CH₂ | 3.8 |
| C-terminal α-CH₂ | 4.0 |
This table is illustrative and based on data for a related dipeptide, glycylglycine.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for peptide analysis, providing information on molecular weight and sequence through fragmentation analysis.
Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are complementary fragmentation methods used in tandem mass spectrometry (MS/MS) to sequence peptides. CID typically generates b- and y-type fragment ions by cleaving the peptide backbone at the amide bonds. researchgate.net However, for peptides with labile post-translational modifications, CID can lead to the loss of these modifications rather than backbone fragmentation. nih.govnih.gov
ETD, on the other hand, is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions. nih.gov This technique is particularly advantageous for preserving modifications. nih.gov The combination of CID and ETD provides a more complete fragmentation map, enhancing the confidence of peptide identification. nih.gov For example, in the analysis of phosphopeptides, alternating between CID and ETD fragmentation has been shown to increase the number of identified peptide-spectrum matches. nih.gov While direct fragmentation data for this compound is not available, studies on other peptides show that favored cleavage often occurs at specific residues, such as the Val-Pro bond in some sequences, leading to strong characteristic fragment ions. bu.edu
Ion-molecule reactions (IMR) in the gas phase are utilized to probe the intrinsic properties of peptides, such as their gas-phase basicity and the mechanisms of peptide bond formation. ucdavis.edu These studies can reveal how protonation affects reaction energy barriers, which is crucial for understanding prebiotic peptide synthesis. rsc.org For instance, research has shown that the reaction between a protonated amino acid and a neutral one can significantly lower the energy barrier for peptide bond formation. rsc.org Furthermore, gas-phase reactions of amino acids can lead to the formation of dipeptides and larger oligopeptides. nih.gov The study of radical cations of peptides containing tyrosine, generated through methods like collision-induced dissociation of metal complexes, reveals unique fragmentation patterns not seen in protonated peptides, offering deeper insights into their structure and reactivity. acs.orgresearchgate.net
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Electronic and Vibrational Signature Analysis
Infrared (IR) and Ultraviolet (UV) spectroscopy are used to investigate the conformational structures of peptides in the gas phase. acs.orgnih.gov By combining IR-UV double resonance spectroscopy with computational methods, researchers can identify multiple stable conformers of peptides like Tyrosyl-glycyl-glycine. acs.orgnih.govresearchgate.net
Studies on Tyrosyl-glycyl-glycine have revealed the existence of three different conformations in the gas phase. acs.orgnih.govresearchgate.net As the peptide chain lengthens, the number of observed stable conformers tends to decrease, with hydrogen bonding playing a significant role in stabilizing folded structures. acs.orgnih.gov The IR spectra provide information about vibrational modes, particularly the amide I band, which is sensitive to the formation of β-sheet-like structures. rsc.org For example, in studies of Glycyl-tyrosyl-glycine, the amide I band is used to probe the initial stages of self-assembly. rsc.org UV spectroscopy, on the other hand, probes the electronic transitions of the tyrosine chromophore. The electronic spectrum of a related capped dipeptide, PG, shows distinct origin bands for different conformers, which can be red-shifted upon the formation of complexes, such as with a water molecule. aip.org
Table 2: Observed Conformers of Tyrosine-Containing Peptides in the Gas Phase
| Peptide | Number of Observed Conformers |
|---|---|
| Tyrosine (Y) | 7 |
| Tyrosine-glycine (YG) | 4 |
| Tyrosine-glycine-glycine (YGG) | 3 |
Data sourced from double resonance spectroscopy studies. acs.orgnih.gov
Electron Paramagnetic Resonance (EPR) for Characterization of Tyrosyl Radicals
Electron Paramagnetic Resonance (EPR) spectroscopy is the primary method for detecting and characterizing tyrosyl radicals, which are important intermediates in many enzymatic reactions and can also be involved in oxidative damage. nih.govrutgers.edu The EPR spectrum of a tyrosyl radical is highly sensitive to its conformation and environment, meaning that radicals in different proteins or peptides can exhibit very different spectra. nih.govrsc.orgresearchgate.net
The g-value and hyperfine couplings are key parameters obtained from EPR spectra. For instance, a minor perturbation in the EPR line shape was observed for a tyrosyl radical in a Tyr-Pro dipeptide, though its g-value remained unchanged compared to other dipeptides. rutgers.edu Computational methods, such as density functional theory (DFT), are often used in conjunction with experimental EPR to predict spectra and determine the rotational conformation of the phenoxyl ring of the tyrosyl radical. nih.govrsc.orgresearchgate.net This combined approach helps in pinpointing which specific tyrosine residue in a protein is responsible for an observed radical signal. nih.gov
Table 3: Representative EPR g-values for Tyrosyl Radicals in Dipeptides
| Dipeptide | g-value |
|---|---|
| his-tyr | 2.0046 ± 0.0001 |
| tyr-ile | 2.0048 ± 0.0001 |
| tyr-pro | 2.0045 ± 0.0001 |
Data obtained from EPR spectroscopy of radicals generated by ultraviolet photolysis at 77 K. rutgers.edu
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-ToF-MS) for Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of peptides from complex mixtures. scispace.com Different modes of HPLC, such as reversed-phase (RP-HPLC), ion-exchange (IEX), and size-exclusion (SEC), are employed based on the physicochemical properties of the peptides. scispace.com For instance, RP-HPLC separates peptides based on their hydrophobicity. scispace.com The separation of collagen hydrolysates, which contain proline and glycine (B1666218), has been achieved using ion-paired reversed-phase HPLC. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (UPLC-ToF-MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC-MS. nhri.org.tw This powerful combination allows for the comprehensive metabolic profiling of biological samples to identify and quantify a wide range of small molecules, including dipeptides. nhri.org.twnih.gov UPLC-Q-ToF-MS has been used to identify biomarkers in various conditions by analyzing the metabolomes of serum and urine. nhri.org.tw For the analysis of short peptides, UPLC-ToF-MS methods have been developed that provide low limits of detection and quantification, enabling the sensitive analysis of abiotically synthesized peptides, which is relevant to studies on the origin of life. nasa.gov
Development of Biosensors for Peptide Detection and Quantification
The detection and quantification of specific peptides like this compound (YPGG) are crucial for understanding their biological roles and potential applications. While analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for quantifying tetrapeptides, there is a growing interest in developing biosensors for rapid, real-time, and potentially point-of-care detection. nih.govresearchgate.net As of mid-2025, specific biosensors developed exclusively for this compound are not extensively documented in publicly available research. However, significant advancements in peptide biosensor technology provide a clear framework for how such a biosensor could be developed.
Peptides, due to their small size and specific sequences, present unique challenges for biosensor development, particularly for sandwich immunoassay formats which typically require the simultaneous binding of two antibodies. researchgate.net Nevertheless, various innovative strategies are being employed to create sensitive and selective biosensors for short peptides. These approaches can be broadly categorized based on their biorecognition and signal transduction mechanisms.
Immunoassay-Based Biosensors
Immunoassays are a common foundation for biosensor development, relying on the specific binding of an antibody to its target antigen. For small peptides like YPGG, competitive immunoassays are a traditional approach. In this format, the sample peptide competes with a labeled peptide for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the peptide in the sample.
More advanced, noncompetitive immunoassay formats for small molecules are also emerging. The "open sandwich" immunoassay, for instance, utilizes the antigen-induced enhancement of the interaction between the antibody's variable heavy (VH) and light (VL) chains. researchgate.netgenscript.com This method has shown promise for the noncompetitive detection of small peptides, offering potentially higher sensitivity and a wider working range than competitive assays. genscript.com
The development of an immunoassay-based biosensor for this compound would first require the generation of monoclonal or polyclonal antibodies that specifically recognize the YPGG sequence. nih.gov Phage display technology can be used to screen libraries for short peptide loops that mimic the anti-immunocomplex antibodies, facilitating the development of noncompetitive immunoassays. acs.org
Table 1: Comparison of Immunoassay Formats for Small Peptide Detection
| Feature | Competitive Immunoassay | Open Sandwich Immunoassay (OS-ELISA) |
| Principle | Competition between labeled and unlabeled analyte for limited antibody binding sites. | Analyte-induced enhancement of antibody VH/VL interaction. researchgate.netgenscript.com |
| Signal-Analyte Relationship | Inverse | Direct |
| Primary Advantage | Well-established for small molecules. | Noncompetitive format, potentially higher sensitivity, wider dynamic range. genscript.com |
| Key Challenge | Can have lower sensitivity compared to sandwich assays. | Requires specific antibody clones and optimization of VH/VL fragments. genscript.com |
| Example Application | Detection of human osteocalcin (B1147995) (BGP) fragments. genscript.com | Detection of various small molecules and peptides. researchgate.net |
Genetically Encoded Fluorescent Biosensors
A revolutionary approach in biosensor technology is the development of genetically encoded fluorescent sensors. These sensors are proteins, often based on G-protein coupled receptors (GPCRs), that are engineered to exhibit a change in fluorescence upon binding to their target ligand. uiowa.eduresearchsquare.combiorxiv.org This strategy has been successfully employed to create sensors for various neurotransmitters and opioid peptides, allowing for the visualization of their release and dynamics in real-time within living organisms. uiowa.eduresearchsquare.combiorxiv.orgbiorxiv.orgnih.gov
To develop a biosensor for this compound using this principle, a receptor that naturally binds to this tetrapeptide would be an ideal starting point. If no such natural receptor is known, directed evolution or computational design could be used to engineer a receptor or a binding protein with the desired specificity. This engineered protein would then be fused with a fluorescent protein, such as a circularly permuted green fluorescent protein (cpGFP), in such a way that the binding of YPGG induces a conformational change that alters the fluorescence output. researchsquare.com
Table 2: Performance of Genetically Encoded Opioid Peptide Sensors
| Sensor Name | Target Ligand Family | Receptor Origin | Key Performance Metrics | Reference |
| κLight, δLight, µLight | Opioid Peptides | Kappa, Delta, and Mu Opioid Receptors | Detects optogenetically driven opioid release in vivo; monitors dynamics in response to stimuli. | uiowa.eduresearchsquare.com |
| NOPLight | Nociceptin/Orphanin FQ (N/OFQ) | Nociceptin Opioid Peptide (NOP) Receptor | High ligand selectivity, sub-second activation kinetics, detects endogenous release in freely moving mice. | biorxiv.orgbiorxiv.orgnih.gov |
Aptamer-Based Biosensors
Aptamers are short, single-stranded DNA or RNA molecules that can be selected in vitro to bind to a wide range of targets, including small molecules and peptides, with high affinity and specificity. Aptamer-based biosensors, or "aptasensors," offer several advantages over antibody-based systems, including ease of synthesis, high stability, and the ability to be easily modified for various signal transduction mechanisms (e.g., electrochemical, optical).
The development of an aptasensor for this compound would involve a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to isolate aptamers that bind specifically to the YPGG sequence. Once identified, these aptamers could be integrated into a biosensing platform. For instance, the aptamer could be immobilized on an electrode surface, and the binding of YPGG could induce a conformational change that alters the electrochemical signal. It has been proposed that a universal library of aptamers with specificities for tri- or tetrapeptides could be used to detect any target protein by recognizing a combination of oligopeptide epitopes unique to that protein. google.com
Analytical Methods as a Foundation for Biosensor Development
While the aforementioned biosensor technologies hold promise, established analytical methods provide the foundation for their validation and characterization. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and accurate quantification of tetrapeptides like YPGG in complex biological samples. nih.govnih.gov These methods can achieve low limits of quantification (LOQ), often in the sub-ng/mL range, and provide high precision and accuracy. nih.gov Data from these established methods would be essential for calibrating and validating the performance of any newly developed biosensor for this compound.
Table 3: LC-MS Method for Tetrapeptide Quantification
| Analyte | Method | Sample Matrix | Lower Limit of Quantification (LOQ) | Reference |
| Tetrapeptide SS-20 | HILIC-MS/MS | Rat Plasma | 0.30 ng/mL | nih.gov |
| Various Dipeptides | UPLC-MS/MS | Mouse Organs | 0.1 - 2.5 fmol (on column) | nih.gov |
Implications for Peptidomimetic Design and Advanced Biochemical Research
Principles for Designing Peptidomimetics with Enhanced Stability and Bioactivity
Peptidomimetics are compounds designed to mimic natural peptides but with improved characteristics such as stability and bioavailability. nih.govsci-hub.se The design of peptidomimetics with enhanced stability and bioactivity is guided by several key principles, many of which can be applied to a parent peptide like Tyrosyl-prolyl-glycyl-glycine.
A primary goal in peptidomimetic design is to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor oral bioavailability. nih.govajprd.com Strategies to enhance stability often involve modifications to the peptide backbone or side chains. ajprd.com These modifications aim to create molecules that retain the essential pharmacophoric elements of the original peptide in three-dimensional space, allowing them to interact with the biological target and elicit a similar or improved biological effect. nih.govresearchgate.net
Key Design Principles:
Conformational Constraint: Rigidifying the peptide structure is a common strategy to enhance bioactivity. upc.edu This can be achieved through cyclization, where the peptide backbone or side chains are linked to form a ring structure. upc.edunih.gov Cyclic peptides often exhibit increased resistance to proteases and can have improved receptor selectivity due to a reduction in conformational entropy upon binding. nih.gov
Backbone Modifications: Altering the peptide backbone can significantly improve proteolytic stability. ajprd.com This includes N-methylation and the incorporation of α-amino acid surrogates. ajprd.com
Side Chain Modifications: Replacing natural amino acids with non-canonical amino acids or modifying functional groups on the side chains can optimize interactions with target proteins and improve binding affinity. ajprd.com
Incorporation of Unnatural Amino Acids: The use of unnatural amino acids can enhance metabolic stability and may increase oral bioavailability. nih.gov These modified amino acids are not readily recognized by proteases, thus prolonging the half-life of the peptide. sci-hub.se
The process of designing peptidomimetics typically starts with understanding the structure-activity relationship (SAR) of the parent peptide. This involves identifying the minimal active sequence and the key amino acid residues responsible for its biological effect. nih.gov Once the pharmacophore is defined, structural constraints can be applied to create more stable and potent analogs. nih.gov
Strategies for Incorporating Non-Canonical Amino Acids and Heterocyclic Scaffolds into Peptide Structures
The incorporation of non-canonical amino acids (ncAAs) and heterocyclic scaffolds into peptide structures like this compound is a powerful strategy to create peptidomimetics with improved properties. nih.govchim.it These modifications can enhance metabolic stability, introduce conformational constraints, and provide novel functionalities. nih.govnih.gov
Incorporation of Non-Canonical Amino Acids:
Non-canonical amino acids are those not among the 20 proteinogenic amino acids. nih.gov Their incorporation can be achieved through various synthetic methods, including solid-phase peptide synthesis (SPPS). researchgate.net The inclusion of ncAAs offers several advantages:
Increased Proteolytic Resistance: Peptides containing ncAAs are often more resistant to degradation by proteases, as these enzymes are typically specific for L-amino acids. sci-hub.senih.gov
Conformational Control: ncAAs can be used to induce specific secondary structures, such as β-turns or helices, which can be crucial for biological activity. nih.gov For example, α,α-disubstituted amino acids can promote helical conformations. chim.it
Enhanced Bioactivity: By modifying the side chains, it is possible to optimize interactions with biological targets, leading to increased potency and selectivity. nih.gov Examples include the use of β-substituted amino acids to rigidify the residue and enhance activity. nih.gov
| Type of Non-Canonical Amino Acid | Effect on Peptide Structure and Function | Example |
| α,α-Dialkyl Glycines | Induce helical conformations. nih.gov | Ac6c incorporated into enkephalin peptides. nih.gov |
| β-Substituted Amino Acids | Rigidify the residue by constraining rotation, enhancing activity. nih.gov | Addition of alkyl groups to the β-position of Phe, Trp, or Tyr. nih.gov |
| N-Alkyl Amino Acids | Improve metabolic stability and can enhance biological activity. nih.gov | N-methylation of the peptide backbone. ajprd.com |
| D-Amino Acids | Increase resistance to enzymatic degradation. nih.gov | Substitution of L-amino acids with their D-enantiomers. nih.gov |
Incorporation of Heterocyclic Scaffolds:
Heterocyclic scaffolds are cyclic structures containing atoms of at least two different elements in their rings. They can be incorporated into peptide sequences to act as conformational constraints or to mimic specific secondary structures, such as β-turns. upc.eduresearchgate.net
β-Turn Mimetics: Many biologically active peptides adopt a β-turn conformation at their receptor binding site. nih.gov Heterocyclic scaffolds can be designed to mimic this turn, leading to potent and selective peptidomimetics. researchgate.net
Solid-Phase Synthesis Compatibility: Many heterocyclic scaffolds can be incorporated into peptides using standard solid-phase synthesis techniques, allowing for the rapid generation of diverse molecular libraries. researchgate.netconicet.gov.ar
Increased Rigidity: The rigid nature of heterocyclic scaffolds helps to pre-organize the peptide into its bioactive conformation, which can lead to higher binding affinity. chim.it
The selection of a specific non-canonical amino acid or heterocyclic scaffold depends on the desired properties of the final peptidomimetic and the structural information available for the parent peptide and its target.
Mimicking Peptide Functionality and Molecular Recognition
The primary goal of creating peptidomimetics of a molecule like this compound is to replicate its biological function and molecular recognition properties in a more drug-like format. researchgate.net This involves understanding how the original peptide interacts with its biological target and then designing a synthetic molecule that mimics these key interactions.
Molecular recognition in peptides is often driven by a few key amino acid residues, sometimes referred to as the "pharmacophore," that are responsible for the majority of the binding energy. nih.gov For tetrapeptides, most of the residues are available for binding, making it easier to identify the target region for recognition. mdpi.com The process of mimicking peptide function relies on identifying these critical residues and their spatial arrangement. nih.gov
Strategies for Mimicking Peptide Function:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the parent peptide and observing the effects on its activity, researchers can identify the essential amino acids and functional groups. nih.gov This information is crucial for designing effective mimics.
Conformational Analysis: Understanding the three-dimensional structure of the peptide when it is bound to its receptor is key. upc.edu Techniques like NMR spectroscopy and computational modeling can provide insights into the bioactive conformation. beilstein-journals.orgnih.gov
Scaffold-Based Design: Once the key pharmacophoric elements are identified, they can be attached to a rigid scaffold that holds them in the correct orientation for binding. upc.edu This approach can lead to smaller, non-peptidic molecules that retain the biological activity of the original peptide.
The molecular recognition of tetrapeptides can be highly specific. For instance, studies have shown that synthetic receptors can be designed to selectively bind to specific tetrapeptide sequences, even distinguishing between peptides with minor variations in their amino acid composition. rsc.org This highlights the importance of precise positioning of functional groups for effective molecular recognition.
Development of this compound Analogs as Probes for Mechanistic Studies
Analogs of this compound can be developed as molecular probes to investigate complex biochemical processes. These probes are designed to interact with specific biological targets and can be used to elucidate reaction mechanisms, map binding sites, and study the dynamics of biological systems. nih.gov
The use of peptide analogs in mechanistic studies has proven to be a powerful approach. nih.gov For example, short peptide fragments and their analogs have been instrumental in understanding the process of amyloid fibril formation, a hallmark of several neurodegenerative diseases. nih.govingentaconnect.com By systematically modifying the peptide sequence, researchers can identify the key structural elements that drive these processes. nih.gov
Applications of Peptide Analogs as Probes:
Mapping Protein-Protein Interactions: Peptide mimics can be used to inhibit or modulate protein-protein interactions, providing insights into their role in cellular signaling pathways. nih.gov
Enzyme Mechanism Studies: By synthesizing substrate analogs that are resistant to enzymatic cleavage, it is possible to study the binding and catalytic steps of an enzyme-catalyzed reaction in detail. acs.org
Receptor Characterization: Labeled peptide analogs can be used to identify and characterize receptors, as well as to study their distribution and trafficking within cells.
The design of these probes often involves the incorporation of specific features, such as:
Isotopic Labels: The introduction of stable isotopes, such as deuterium, allows for the tracking of the peptide and its fragments in mass spectrometry-based experiments, which can reveal the order of enzymatic modifications. acs.org
Fluorophores or Biotin Tags: These modifications enable the visualization or purification of the peptide and its binding partners.
Cross-linking Agents: These can be used to covalently link the peptide probe to its target, facilitating the identification of the binding site.
By using analogs of this compound as biochemical tools, researchers can gain a deeper understanding of the molecular basis of biological processes, which can in turn inform the development of new therapeutic agents. nih.govnih.gov
Future Research Directions and Emerging Paradigms in Tyrosyl Prolyl Glycyl Glycine Research
Comprehensive Elucidation of Complete Biological Roles and Metabolic Pathways
A significant gap in the current understanding of Tyrosyl-prolyl-glycyl-glycine lies in its precise biological functions and metabolic fate within living organisms. Future research should prioritize a comprehensive investigation into these aspects.
A synthetic analogue, D-Tyr-Pro-Gly-Gly, has been utilized as a substrate to study the activity of peptidyl-glycine alpha-amidating mono-oxygenase, an enzyme involved in the maturation of neuropeptides like gonadotropin-releasing hormone (GnRH). nih.gov This suggests a potential interaction of Tyr-Pro-Gly-Gly with pathways related to hormone regulation. nih.gov Future studies should aim to:
Investigate Receptor Binding: Determine if this compound binds to specific cellular receptors, including but not limited to GnRH receptors.
Elucidate Signaling Pathways: Identify the intracellular signaling cascades that may be activated or modulated upon the interaction of this peptide with cells. Research indicates that peptides can influence biological pathways associated with cell signaling and metabolism. evitachem.com
Characterize Metabolic Breakdown: Studies on other tetrapeptides have shown that they can be metabolized through deamidation and hydrolysis by various tissues and subcellular fractions. researchgate.net The metabolic stability and breakdown products of Tyr-Pro-Gly-Gly need to be systematically characterized in different biological matrices, such as plasma, liver, and kidney homogenates. researchgate.net Understanding its metabolic pathway is crucial for any potential therapeutic application. researchgate.nettargetmol.com
Advanced Computational Modeling for Predictive Structure-Function Relationships
Computational methods are becoming indispensable tools in peptide research, offering insights into structure and function that can guide experimental work. pageplace.de For this compound, advanced computational modeling can be leveraged to predict its behavior and properties.
Future research in this area should focus on:
Conformational Analysis: Employing techniques like molecular dynamics simulations to explore the conformational landscape of Tyr-Pro-Gly-Gly. pageplace.de Studies on similar peptides like tyrosyl-glycyl-glycine have utilized double resonance spectroscopy and density functional theory to characterize their multiple stable conformations in the gas phase. nih.govresearchgate.netacs.org Understanding the accessible conformations is key to predicting its interaction with biological targets.
Predicting Binding Affinities: Using molecular docking and free energy calculation methods to predict the binding affinity of Tyr-Pro-Gly-Gly with potential protein targets. nih.gov This can help in identifying its most likely biological partners and functions.
In Silico Modification: Computationally modifying the amino acid sequence of this compound to predict how changes in its structure would affect its stability, flexibility, and biological activity. caymanchem.com This can accelerate the design of analogues with enhanced properties.
Exploration of Novel and Sustainable Synthetic Routes for Oligopeptides
The synthesis of peptides like this compound is a well-established process, with both solid-phase peptide synthesis (SPPS) and solution-phase synthesis being viable methods. evitachem.com However, the growing demand for peptides in various applications necessitates the development of more sustainable and efficient synthetic strategies. ontosight.aiepa.gov
Future research should explore:
Green Chemistry Approaches: Investigating the use of greener solvents and reagents to reduce the environmental impact of peptide synthesis. ontosight.aidovepress.com This includes minimizing the use of hazardous materials and reducing waste generation.
Enzymatic Synthesis: Exploring the use of enzymes, such as ligases, for the synthesis of Tyr-Pro-Gly-Gly. nih.gov Enzymatic methods offer high stereoselectivity and operate under mild conditions, presenting a more sustainable alternative to traditional chemical synthesis. nih.gov
Liquid-Phase Peptide Synthesis (LPPS): Further developing liquid-phase synthesis techniques, which can offer advantages in terms of scalability and sustainability for industrial production. ontosight.ai
| Synthesis Strategy | Description | Potential Advantages |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially while one end is attached to a solid support. | Well-established, suitable for automation. |
| Solution-Phase Synthesis | The peptide is synthesized in solution without a solid support. | Can be advantageous for large-scale production. |
| Green Chemistry Approaches | Utilizes environmentally friendly solvents and reagents to minimize waste. | Reduced environmental impact, increased safety. ontosight.aidovepress.com |
| Enzymatic Synthesis | Employs enzymes to catalyze the formation of peptide bonds. | High specificity, mild reaction conditions, environmentally friendly. nih.gov |
| Liquid-Phase Peptide Synthesis (LPPS) | A newer technique that combines some advantages of both solid and solution-phase methods. | Potentially more sustainable and scalable for industrial manufacturing. ontosight.ai |
Development of High-Throughput Screening Methodologies for Peptide Interactions
To efficiently explore the biological functions of this compound and its analogues, high-throughput screening (HTS) methodologies are essential. ontosight.airsc.org These techniques allow for the rapid testing of a large number of interactions, accelerating the discovery of lead compounds.
Future directions in this area include:
Peptide Arrays: Developing high-density peptide arrays to screen the binding of Tyr-Pro-Gly-Gly against a vast library of proteins or other biomolecules. researchgate.net
Cell-Based Assays: Designing cell-based assays that can report on the functional consequences of peptide binding in a high-throughput manner. nih.gov
Affinity-Based Mass Spectrometry: Utilizing affinity selection coupled with mass spectrometry to identify binding partners of Tyr-Pro-Gly-Gly from complex biological samples. rsc.org
Investigation of Peptide Self-Assembly and Nanomaterial Applications
Peptides have the intrinsic property to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. evitachem.comebiohippo.com These materials have a wide range of potential applications in biomedicine and materials science. cymitquimica.comgoogle.com The potential for this compound to form such structures is a compelling area for future investigation.
Research in this domain should focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
